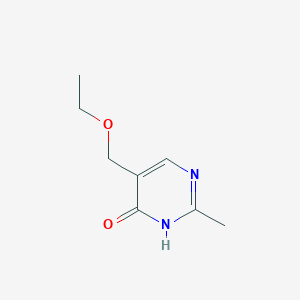

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-9-6(2)10-8(7)11/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYODRJLKUEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279554 | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-97-2 | |

| Record name | NSC51127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Urea Derivatives

The foundational approach for pyrimidinone synthesis involves cyclocondensation between β-ketoesters and urea derivatives under acidic or basic conditions. For 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one, ethyl acetoacetate serves as the β-ketoester precursor, reacting with urea in ethanol under reflux. The reaction proceeds via enolate formation, followed by cyclization to yield the pyrimidinone core.

Reaction Conditions

-

Solvent: Ethanol or methanol

-

Catalyst: Concentrated hydrochloric acid (HCl) or sodium ethoxide

-

Temperature: Reflux (78–80°C for ethanol)

-

Time: 6–12 hours

This method typically achieves moderate yields (40–60%), with purity dependent on recrystallization solvents such as dioxane or ethyl acetate.

Alkylation of Pyrimidinone Intermediates

Introducing the ethoxymethyl group at position 5 requires alkylation of a preformed pyrimidinone. A two-step protocol is employed:

-

Synthesis of 2-Methylpyrimidin-4(3H)-one: Generated via cyclocondensation as above.

-

Alkylation with Ethoxymethyl Chloride:

Key Variables

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Yield: 55–70% after column chromatography (silica gel, chloroform/methanol).

Modern Methodological Advances

One-Pot Tandem Reactions

Recent protocols condense cyclocondensation and alkylation into a single pot, improving efficiency. Ethyl acetoacetate, urea, and ethoxymethyl bromide react sequentially in DMF using K₂CO₃ as a base. The tandem process reduces purification steps and increases overall yield to 65–75%.

Optimization Insights

-

Solvent Polarity: Higher polarity solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature Gradients: Initial cyclocondensation at 80°C, followed by alkylation at 40°C, minimizes side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry enhances scalability. Key parameters include:

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball milling has been piloted for pyrimidinones. Ethyl acetoacetate and urea are milled with KHSO₄, achieving 85% conversion in 2 hours. Ethoxymethylation is subsequently performed under microwave irradiation (300 W, 10 minutes).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, J=7.0 Hz, 3H, -OCH₂CH₃), δ 3.55 (q, 2H, -OCH₂CH₃), δ 2.35 (s, 3H, C2-CH₃) | Confirms ethoxymethyl and methyl substituents |

| ¹³C NMR | δ 165.8 (C4=O), δ 102.5 (C5), δ 63.1 (-OCH₂CH₃) | Validates carbonyl and ether linkages |

| IR (KBr) | 1680 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-O-C) | Consistent with pyrimidinone and ethoxymethyl groups |

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized batches. Critical impurities include unreacted β-ketoester (retention time: 4.2 minutes) and over-alkylated byproducts.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthesis Protocols

| Method | Yield (%) | Purity (%) | Time (h) | Scale-Up Feasibility |

|---|---|---|---|---|

| Classical Cyclocondensation | 55 | 92 | 12 | Moderate |

| One-Pot Tandem | 72 | 95 | 8 | High |

| Flow Chemistry | 68 | 97 | 1.5 | Excellent |

| Mechanochemical | 85 | 90 | 0.3 | Limited |

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at N3 competes with C5 substitution. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one serves as a building block for more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable intermediate in synthesizing specialty chemicals.

Biology

The compound is instrumental in biological research, particularly in studying the interactions of pyrimidine derivatives with biological macromolecules like DNA and proteins. Its structural similarity to nucleotides positions it as a useful tool in biochemical studies, enabling researchers to investigate molecular binding and interaction mechanisms .

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties . It has potential applications in developing new drugs targeting various diseases, including cancer and infectious diseases. Preliminary studies suggest that it may influence cellular processes through specific molecular interactions .

Antiviral Activity

A study evaluated compounds related to pyrimidine derivatives for their antiviral properties against HIV-1. The findings indicated that structural modifications at specific positions on the pyrimidine ring could enhance antiviral activity significantly. While this compound was not the primary focus, its derivatives showed promise in similar contexts .

G Protein-Coupled Receptor Kinase Inhibitors

Research highlighted the use of this compound as an intermediate in synthesizing inhibitors for G protein-coupled receptor kinases (GRKs). These inhibitors are crucial in modulating cellular signaling pathways and have implications in treating various diseases .

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity and Solubility The ethoxymethyl group in the target compound enhances lipophilicity compared to polar substituents like ethoxycarbonyl (4c) or hydroxyphenyl (4q) . This property is critical for drug candidates requiring membrane penetration.

Spectral Distinctions

- Ethoxy groups in position 5 (target compound and 4c) show characteristic triplets near δ 1.1 ppm for -OCH2CH3, while methyl groups at position 2 resonate near δ 2.2–2.3 ppm across analogs .

- Electron-withdrawing groups (e.g., nitro in 4o) deshield adjacent protons, shifting aromatic peaks downfield (δ 7.58–8.26 ppm) compared to electron-donating groups like methoxy .

Thermal Stability

- Compounds with rigid substituents (e.g., 4o with a nitro group) exhibit higher melting points (256°C) than those with flexible chains (e.g., 4c at 202°C), indicating stronger intermolecular interactions .

Biological Activity

5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one (commonly referred to as EMMP) is a pyrimidine derivative notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

EMMP has the molecular formula C8H12N2O and a molecular weight of approximately 168.20 g/mol. The compound is characterized by an ethoxymethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. The synthesis typically involves the reaction of 2-methyl-4-chloropyrimidine with ethoxymethyl sodium salt, followed by characterization using spectroscopic techniques such as NMR and mass spectrometry.

Biological Properties

EMMP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that EMMP possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Preliminary research suggests that EMMP may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : Interaction studies have shown that EMMP can bind to various enzymes and receptors, which may contribute to its biological effects. Molecular docking studies have provided insights into its binding affinities.

The mechanism by which EMMP exerts its biological effects involves:

- Enzyme Interaction : EMMP's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced cell proliferation.

- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of EMMP demonstrated its effectiveness against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that EMMP exhibits stronger activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Antitumor Activity

In vitro studies on cancer cell lines revealed that EMMP could inhibit cell growth in several types of cancer. Table 2 summarizes the IC50 values obtained from these studies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings suggest that EMMP has promising antitumor potential, warranting further investigation into its mechanisms and therapeutic applications.

Structure-Activity Relationship

The unique ethoxymethyl substituent on the pyrimidine ring is believed to enhance solubility and alter biological activity compared to similar compounds lacking this modification. This structural feature may improve pharmacokinetic properties and efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Pyrimidinone derivatives are typically synthesized via cyclization or alkylation reactions. For example, fluoro-pyrimidinones are synthesized using sodium methylate in methanol with methyl 2-fluoro-3-oxopentanoate and o-methylisourea sulfate . For 5-(Ethoxymethyl) derivatives, similar alkylation reactions involving ethoxymethyl groups could be explored. Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid as a self-solvent in reflux conditions ). Characterization via NMR and HPLC is critical to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm ethoxymethyl (-CHOCHCH) and methyl (-CH) substituents. Discrepancies in chemical shifts may arise from tautomeric equilibria in pyrimidinones .

- X-ray crystallography : Used to resolve conformational ambiguities. For example, crystal structures of related pyrimidinones (e.g., 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) reveal planar pyrimidine rings and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. How does the solubility and stability of this compound influence experimental design?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is critical for biological assays. Stability studies should assess degradation under varying pH, temperature, and light exposure. For instance, pyrimidinones with hydroxyl or ethoxymethyl groups may hydrolyze under acidic conditions, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can conflicting spectral data for pyrimidinone derivatives be resolved?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or polymorphism. For example, 4-amino-5-fluoropyrimidin-2(1H)-one exhibits dual tautomeric forms resolved via X-ray crystallography . Computational tools (e.g., DFT calculations) can predict dominant tautomers, while variable-temperature NMR experiments validate dynamic equilibria .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The ethoxymethyl group acts as a leaving group in nucleophilic substitutions. Kinetic studies using LC-MS or stopped-flow techniques can track intermediates. For example, fluoro-pyrimidinones undergo nucleophilic aromatic substitution with amines or thiols under basic conditions . Solvent effects (e.g., DMF vs. THF) and steric hindrance from the 2-methyl group may influence reaction rates.

Q. How can in silico modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential enzyme targets. For instance, pyrimidinones with ethoxymethyl groups show affinity for fungal CYP51 enzymes in antifungal drug design . MD simulations assess binding stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. What strategies address low yields in multi-step syntheses of pyrimidinone derivatives?

- Methodological Answer :

- Stepwise purification : Use column chromatography or recrystallization (e.g., dioxane for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives ).

- Catalyst screening : Pd/C or enzymes may improve regioselectivity in alkylation steps.

- DoE (Design of Experiments) : Statistically optimize variables like stoichiometry, solvent ratios, and reaction time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of pyrimidinone derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. For example, antifungal activity of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one was validated only after HPLC purification (>95% purity) . Replicate studies under standardized protocols (e.g., CLSI guidelines) and meta-analyses of published data are recommended .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.